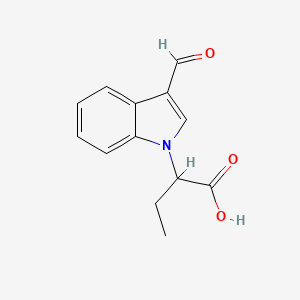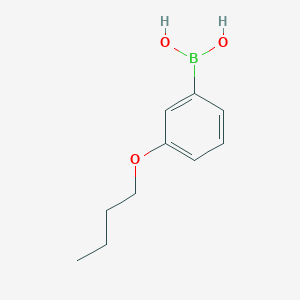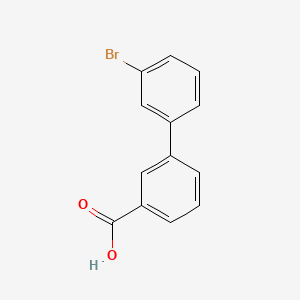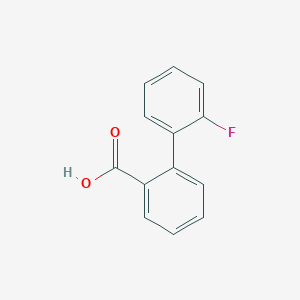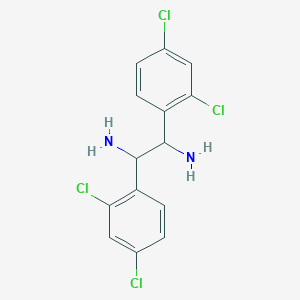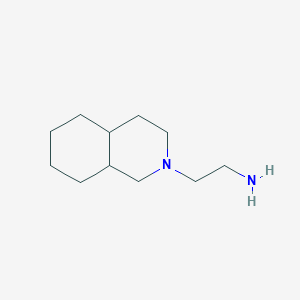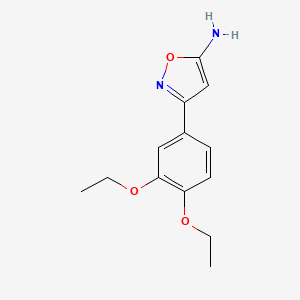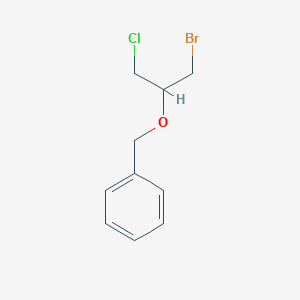
(((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene
Overview
Description
The compound of interest, "(((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene," is a halogenated organic molecule that is not directly discussed in the provided papers. However, related compounds and reactions are mentioned, which can help infer some aspects of its chemistry. For instance, the alkylation of benzene with halogenated compounds is a common theme in the literature .
Synthesis Analysis
The synthesis of halogenated benzene derivatives can involve Friedel–Crafts alkylation, as seen in the study where benzene is alkylated with 1,2-dibromo-3-chloro-2-methylpropane using Lewis and Brønsted acid catalysts . Although the exact synthesis of "(((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene" is not detailed, similar methodologies could potentially be applied, considering the structural similarities with the compounds studied.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives can exhibit interesting features such as supramolecular hydrogen bonding and π–π interactions, as observed in the crystal structures of 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene . Additionally, the dihedral angle between benzene rings in such compounds can vary significantly, influencing the overall molecular conformation .
Chemical Reactions Analysis
Halogenated benzene derivatives can undergo various chemical reactions with nucleophiles. For example, 1-bromo-1-nitro-3,3,3-trichloropropene reacts with alcohols and amines to yield alkoxylation and amination products . These reactions are typically characterized using spectral methods, which could also be relevant for studying the reactions of "(((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene."
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives can be quite diverse. For instance, the presence of multiple bromine atoms can significantly affect the reactivity and physical properties of the molecule, as seen in the total synthesis of a biologically active, naturally occurring dibrominated compound . The specific properties of "(((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene" would likely be influenced by the presence of both bromine and chlorine atoms, as well as the ether linkage to the benzene ring.
Scientific Research Applications
Polycondensation Reactions
A study by Kolesnikov and Korshak (1953) explored the polycondensation reaction of 1-bromo-3-chloropropane with benzene, identifying zirconium chloride, aluminum bromide, and ferric chloride as catalysts for this reaction. This research highlights the application of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene in creating polymers through polycondensation processes (Kolesnikov & Korshak, 1953).
Synthesis of Macromolecular Compounds
The synthesis of macromolecular compounds using (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene has been demonstrated. For instance, Matsuda and Shinohara (1978) studied the reactions of functionally substituted 2-chloropropanes with benzene, revealing the potential of these compounds in the synthesis of various macromolecules (Matsuda & Shinohara, 1978).
Antimicrobial Agents
A paper by Liaras et al. (2011) discussed the synthesis of antimicrobial agents involving compounds with bromo, chloro, and other groups on the benzene ring. These compounds showed potent antimicrobial activity against various microorganisms, indicating the utility of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene in the development of new antimicrobial agents (Liaras et al., 2011).
Synthesis of Non-Peptide Small Molecular Antagonists
Bi (2015) synthesized small molecular antagonists using derivatives of benzamide, indicating the relevance of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene in the synthesis of these molecules. This research suggests potential applications in the development of pharmacologically active compounds (Bi, 2015).
Crystal Structural Studies
Stein, Hoffmann, and Fröba (2015) conducted crystal structural studies of derivatives of benzene, demonstrating the significance of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene in crystallography and material science research (Stein, Hoffmann, & Fröba, 2015).
Safety And Hazards
properties
IUPAC Name |
(1-bromo-3-chloropropan-2-yl)oxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTNVCYQDKDAQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(CCl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392758 | |
| Record name | {[(1-Bromo-3-chloropropan-2-yl)oxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene | |
CAS RN |
54307-67-4 | |
| Record name | {[(1-Bromo-3-chloropropan-2-yl)oxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



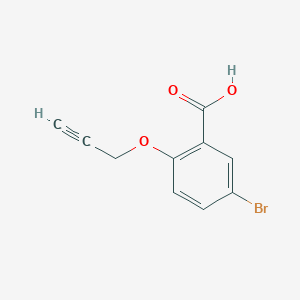
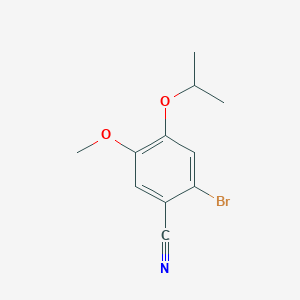
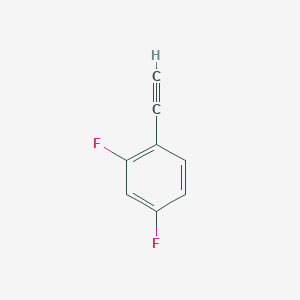
![2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1335854.png)
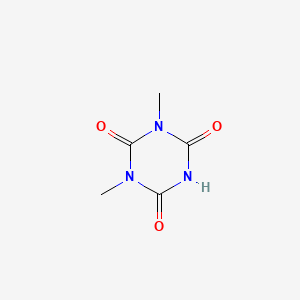
![5-[(3-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1335857.png)
